Mavoglurant has a molecular formula of with a molecular weight of approximately 313.397 g/mol. The compound features an indole structure fused with various substituents, including a hydroxyl group and an ethynyl group. The IUPAC name for mavoglurant is methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-octahydro-1H-indole-1-carboxylate. Its structural formula can be represented as follows:
This structure highlights the complexity of mavoglurant's design, which is crucial for its interaction with the mGluR5 receptor .
Mavoglurant undergoes various chemical reactions during its synthesis and metabolism. As a selective antagonist of the mGluR5 receptor, it inhibits the receptor's activation by glutamate, leading to reduced synaptic transmission associated with excitatory signaling pathways. The primary reaction mechanism involves binding to the allosteric site of the receptor, which alters its conformation and prevents downstream signaling cascades from being activated .
Mavoglurant functions by selectively inhibiting mGluR5 receptors. By blocking these receptors, it reduces excessive glutamatergic signaling that can lead to synaptic dysfunctions seen in conditions like fragile X syndrome. The inhibition of mGluR5 activity helps restore normal synaptic function and plasticity, potentially ameliorating cognitive deficits associated with this genetic disorder .
The drug's action on mGluR5 receptors has been linked to improvements in dendritic spine morphology and social behavior in animal models of fragile X syndrome, although these effects have not consistently translated into human clinical efficacy .
Mavoglurant exhibits several notable physical and chemical properties:
The compound's solubility profile suggests it may require specific formulation strategies for effective delivery in clinical settings .
Mavoglurant has been primarily investigated for several applications:
Despite its promising preclinical results, clinical trials have largely failed to demonstrate significant therapeutic benefits across these indications, leading to the cessation of further development efforts by Novartis . Recently, rights to mavoglurant were acquired by Stalicla, a biotech company aiming to explore new treatment avenues for substance-use disorders and neurodevelopmental conditions using artificial intelligence-driven patient stratification methods .
The quest to modulate glutamatergic signaling emerged from limitations in targeting ionotropic glutamate receptors (e.g., N-Methyl-D-Aspartate Receptor) for neurological disorders. Early efforts focused on competitive antagonists for stroke and epilepsy but faced challenges due to insufficient efficacy and adverse effects related to receptor overinhibition. This prompted exploration of metabotropic glutamate receptors (mGluRs), G-protein-coupled receptors offering finer control over synaptic plasticity. The discovery of the mGluR5 subtype, enriched in striatal and cortical brain regions regulating cognition and motor function, revealed its critical role in conditions like Parkinson's disease, anxiety, pain, and Fragile X syndrome. Unlike ionotropic receptors, mGluR5 modulation via allosteric sites—distinct from the endogenous glutamate binding site—promised greater subtype selectivity and a "dimmer-switch" mechanism (partial modulation rather than complete blockade). This approach aimed to maintain physiological glutamate signaling while correcting pathological hyperactivity, making it a compelling strategy for neuropsychiatric drug development [1] [6] [9].
Table: Evolution of Glutamate Receptor Drug Development
Receptor Class | Therapeutic Target | Key Limitations | Advantages of mGluR5 Approach |
---|---|---|---|
Ionotropic (NMDA, AMPA) | Stroke, Epilepsy | Narrow therapeutic window, Psychotomimetic effects | Reduced risk of overinhibition |
Metabotropic (Group I) | Parkinson's, Fragile X, Pain | N/A (Emerging field) | Subtype selectivity, Allosteric modulation |
mGluR5 (Specific) | LID, Fragile X, Anxiety | Need for brain-penetrant compounds | Disease-specific pathophysiology targeting |
To identify novel mGluR5 antagonists chemically distinct from early prototypes like SIB1757, SIB1893, and MPEP, a high-throughput screening (HTS) campaign evaluated 214,544 compounds. This utilized a functional calcium flux assay in L(tk-) cells expressing human mGluR5. Glutamate-induced intracellular calcium ([Ca²⁺]i) changes were measured via FLIPR/Fluo-3 fluorescence. Primary screening identified 1,576 initial hits (0.73% hit rate). Stringent triage prioritized compounds for selectivity (>10-fold over mGluR1) and potency. This yielded 23 validated hits, including a tetrahydro-indole scaffold (Compound 23). Crucially, this HTS emphasized functional antagonism over binding affinity, ensuring identification of compounds capable of inhibiting receptor activity in physiologically relevant contexts. Secondary profiling excluded pan-active compounds and those with poor drug-like properties, focusing resources on leads with optimized pharmacokinetic and safety profiles [2] [5] [6].
Initial medicinal chemistry efforts focused on modifying MPEP yielded analogs with improved potency but persistent liabilities: limited brain penetration, cytochrome P450 inhibition, or preclinical toxicity. Consequently, the tetrahydro-indole HTS hit (Compound 23) became the new optimization starting point. Key strategies included:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0